molecular formula C7H6BrN5 B13678197 5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13678197
M. Wt: 240.06 g/mol
InChI Key: XQFWMXZUSPIZPQ-UHFFFAOYSA-N
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Description

5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromopyridyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 3-bromo-4-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the bromopyridyl group or the triazole ring.

    Substitution: The bromine atom in the pyridyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution of the bromine atom could yield various substituted pyridyl-triazole derivatives.

Scientific Research Applications

5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-1,2,4-triazole
  • 3-(3-Bromo-4-pyridyl)-1H-1,2,4-triazole
  • 5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole

Uniqueness

The presence of both the amino group and the bromopyridyl group in 5-Amino-3-(3-bromo-4-pyridyl)-1H-1,2,4-triazole may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-(3-bromopyridin-4-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6BrN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)

InChI Key

XQFWMXZUSPIZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NN2)N)Br

Origin of Product

United States

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